molecular formula C8H13NOS B6229629 (3-tert-butyl-1,2-oxazol-5-yl)methanethiol CAS No. 2680530-47-4

(3-tert-butyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B6229629
CAS No.: 2680530-47-4
M. Wt: 171.3
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Description

(3-tert-butyl-1,2-oxazol-5-yl)methanethiol is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a tert-butyl group at the 3-position and a methanethiol group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1,2-oxazol-5-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl and methanethiol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butyl isocyanide with an α-haloketone can lead to the formation of the oxazole ring, which can then be functionalized to introduce the methanethiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

(3-tert-butyl-1,2-oxazol-5-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-tert-butyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

(3-tert-butyl-1,2-oxazol-5-yl)methanethiol is unique due to the presence of both a tert-butyl group and a methanethiol group on the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2680530-47-4

Molecular Formula

C8H13NOS

Molecular Weight

171.3

Purity

95

Origin of Product

United States

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